molecular formula C16H25BN2O5 B7957331 N-Methyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

N-Methyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7957331
M. Wt: 336.2 g/mol
InChI Key: CAJXCENFYKBDDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the following steps:

    Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group at the 2-position.

    Alkylation: The nitroaniline is then alkylated with propyl bromide to introduce the propoxy group at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate).

    Reduction: Lithium aluminum hydride, ethanol.

Major Products:

    Oxidation: Corresponding amine derivatives.

    Substitution: Biaryl compounds.

    Reduction: Amino derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-5-propoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various organic reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The nitro group can undergo reduction to form amines, which can further react to form a variety of derivatives .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

N-methyl-2-nitro-5-propoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O5/c1-7-8-22-14-10-12(18-6)13(19(20)21)9-11(14)17-23-15(2,3)16(4,5)24-17/h9-10,18H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJXCENFYKBDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCCC)NC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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